![molecular formula C11H11ClN2O B1519124 3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole CAS No. 1092280-36-8](/img/structure/B1519124.png)
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoluminescent Properties
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole derivatives exhibit notable photoluminescent properties. A study on 1,3,4-oxadiazole derivatives highlighted their strong blue fluorescence emission and good photoluminescence quantum yields, indicating their potential in optoelectronic applications (Han, Wang, Zhang, & Zhu, 2010).
Material Science Applications
These compounds have also been utilized in material science, especially in the development of polymers with enhanced properties. For instance, new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units showed high thermal stability and were easily soluble in various organic solvents, making them suitable for specific industrial applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
Antimicrobial Activity
A significant area of research is the exploration of 1,2,4-oxadiazole derivatives as antimicrobial agents. Studies have reported the synthesis and evaluation of such compounds for their potential antibacterial and antifungal activities. For example, certain derivatives have shown promising results against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial drugs (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Corrosion Inhibition
The derivatives of 1,2,4-oxadiazole have been studied for their effectiveness in inhibiting corrosion, particularly on mild steel. This application is significant in industries where metal durability is crucial. Recent research demonstrates that specific oxadiazole derivatives can provide high corrosion inhibition efficiency, which is beneficial in extending the life of metal components (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Chemical Synthesis
These compounds are integral in chemical synthesis, particularly in the development of various heterocyclic compounds. Their role in facilitating the synthesis of complex chemical structures is noteworthy, contributing to advancements in organic chemistry and related fields (Bretanha, Venzke, Campos, Duarte, Martins, Siqueira, & Freitag, 2009).
Propriétés
IUPAC Name |
3-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-11-13-10(7-12)14-15-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGVQIWESRFYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


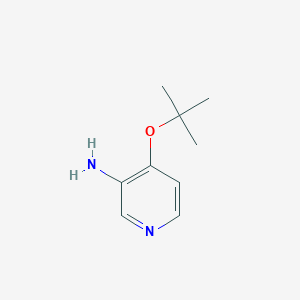





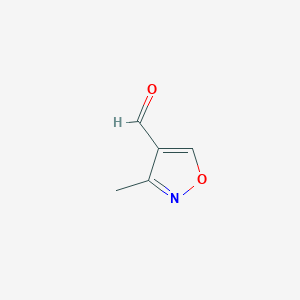
![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)
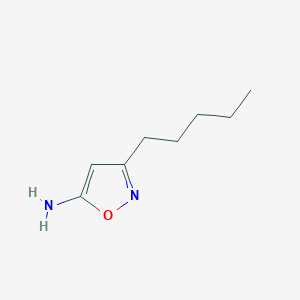
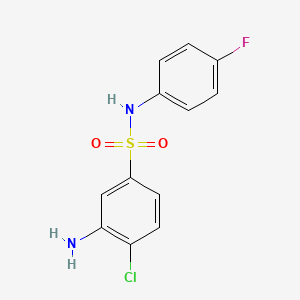
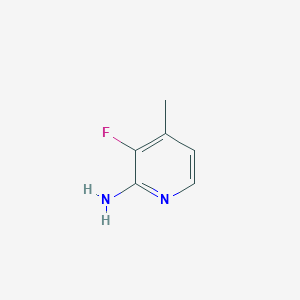
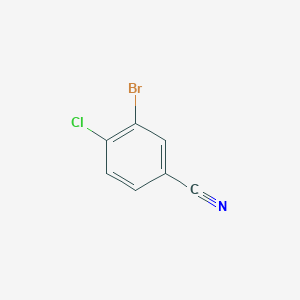
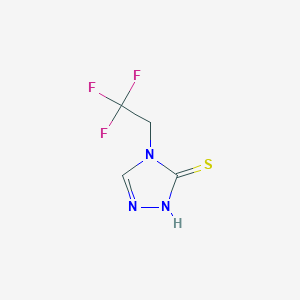
![2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B1519064.png)
